1-(4-Methylphenyl)ethanethione
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Overview
Description
1-(4-Methylphenyl)ethanethione, also known as 4’-Methylacetophenone, is an organic compound with the molecular formula C9H10S. It is a derivative of acetophenone, where the phenyl group is substituted with a methyl group at the para position. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)ethanethione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with thioacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)ethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4-methylphenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylphenyl)ethanethione has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethanethione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanethione can be compared with other similar compounds such as:
Acetophenone: Lacks the methyl substitution at the para position, resulting in different chemical and physical properties.
4-Methylacetophenone: Similar structure but with a carbonyl group instead of a thione group, leading to different reactivity and applications.
4-Methylbenzoic acid: An oxidation product of this compound with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its thione functional group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry.
Properties
CAS No. |
68099-10-5 |
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Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethanethione |
InChI |
InChI=1S/C9H10S/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3 |
InChI Key |
JYPHLPNETPCWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)C |
Origin of Product |
United States |
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